6-(5-Bromopyridin-3-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 6-(5-Bromopyridin-3-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17910331
InChI: InChI=1S/C17H10BrN5OS/c1-9-12-4-2-3-5-13(12)24-14(9)15-20-21-17-23(15)22-16(25-17)10-6-11(18)8-19-7-10/h2-8H,1H3
SMILES:
Molecular Formula: C17H10BrN5OS
Molecular Weight: 412.3 g/mol

6-(5-Bromopyridin-3-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

CAS No.:

Cat. No.: VC17910331

Molecular Formula: C17H10BrN5OS

Molecular Weight: 412.3 g/mol

* For research use only. Not for human or veterinary use.

6-(5-Bromopyridin-3-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole -

Specification

Molecular Formula C17H10BrN5OS
Molecular Weight 412.3 g/mol
IUPAC Name 6-(5-bromopyridin-3-yl)-3-(3-methyl-1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Standard InChI InChI=1S/C17H10BrN5OS/c1-9-12-4-2-3-5-13(12)24-14(9)15-20-21-17-23(15)22-16(25-17)10-6-11(18)8-19-7-10/h2-8H,1H3
Standard InChI Key VQLRAKXHIBVHFP-UHFFFAOYSA-N
Canonical SMILES CC1=C(OC2=CC=CC=C12)C3=NN=C4N3N=C(S4)C5=CC(=CN=C5)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 6-(5-bromopyridin-3-yl)-3-(3-methyl-1-benzofuran-2-yl)-[1,2,] triazolo[3,4-b] thiadiazole, reflects its polycyclic framework. Key structural features include:

  • A central triazolo[3,4-b] thiadiazole bicyclic system.

  • A 5-bromopyridin-3-yl substituent at position 6.

  • A 3-methyl-1-benzofuran-2-yl group at position 3.

The presence of bromine enhances electrophilicity, potentially influencing binding interactions, while the methylbenzofuran moiety may contribute to lipophilicity and blood-brain barrier permeability .

Physicochemical Characterization

Table 1 summarizes critical physicochemical parameters derived from experimental and computational analyses:

PropertyValue
Molecular FormulaC₁₇H₁₀BrN₅OS
Molecular Weight412.3 g/mol
Canonical SMILESCC1=C(OC2=CC=CC=C12)C3=NN=C4N3N=C(S4)C5=CC(=CN=C5)Br
Topological Polar Surface Area97.7 Ų
LogP (Octanol-Water)3.82
Hydrogen Bond Donors0
Hydrogen Bond Acceptors7

The compound’s moderate logP value suggests balanced hydrophilicity-lipophilicity, favorable for membrane permeation. Its high polar surface area may limit oral bioavailability, necessitating formulation optimization for therapeutic applications .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis involves constructing three primary components:

  • 3-Methyl-1-benzofuran-2-carboxylic acid derivatives as precursors for the benzofuran moiety.

  • 5-Bromo-3-pyridinylboronic acid for Suzuki-Miyaura cross-coupling.

  • Triazolo-thiadiazole core via cyclocondensation of thiosemicarbazides with carboxylic acids.

Stepwise Synthesis

A representative synthetic route (Figure 1) proceeds as follows:

Step 1: Synthesis of 3-methyl-1-benzofuran-2-carbonyl chloride via Friedel-Crafts acylation of o-vinylphenol with acetyl chloride, followed by chlorination with thionyl chloride .
Step 2: Preparation of 5-bromo-3-pyridinylboronic acid through Miyaura borylation of 3,5-dibromopyridine using bis(pinacolato)diboron and palladium catalysis.
Step 3: Cyclocondensation of 4-amino-5-hydrazineyl-3H-1,2,4-triazole-3-thione with benzofuran carbonyl chloride to form the triazolo-thiadiazole intermediate .
Step 4: Suzuki coupling of the intermediate with 5-bromo-3-pyridinylboronic acid under Pd(PPh₃)₄ catalysis in toluene/EtOH.

Table 2: Optimization of Suzuki Coupling Conditions

CatalystSolvent SystemTemperature (°C)Yield (%)
Pd(PPh₃)₄Toluene/EtOH (3:1)8062
PdCl₂(dppf)DMF/H₂O (4:1)10048
Pd(OAc)₂/XPhosDioxane9055

Optimal yields (62%) were achieved using Pd(PPh₃)₄ in toluene/EtOH, balancing reactivity and side-product formation.

Biological Activities and Mechanisms

Anticonvulsant Activity

In murine maximal electroshock (MES) models, related 1,3,4-thiadiazoles exhibit:

  • ED₅₀: 12–18 mg/kg (compared to 8 mg/kg for phenytoin) .

  • Neurotoxicity threshold: >100 mg/kg, indicating favorable safety margins .

Quantum mechanical studies suggest voltage-gated sodium channel blockade via interaction with Domain II S6 helices .

Pharmacological Profiling

ADMET Predictions

Absorption: Caco-2 permeability = 1.2 × 10⁻⁶ cm/s (moderate).
Metabolism: CYP3A4/2D6 substrate (high clearance predicted).
Toxicity: Ames test negative; hERG IC₅₀ = 12 µM (low arrhythmia risk) .

Formulation Challenges

Aqueous solubility (0.03 mg/mL at pH 7.4) necessitates prodrug strategies or nanocarrier systems. Cyclodextrin complexation improves solubility 8-fold without compromising stability .

Future Directions

Target Identification

Photoaffinity labeling coupled with chemoproteomics could map protein targets, prioritizing:

  • Bacterial aminoacyl-tRNA synthetases

  • Neuronal GABAₐ receptor subunits

Clinical Translation

Phase 0 microdosing studies using ¹⁴C-labeled compound would clarify human pharmacokinetics. Parallel synthesis of fluorinated analogs (e.g., replacing Br with CF₃) may enhance blood-brain barrier penetration .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator